molecular formula C8H8ClNO B1500519 3-(Aminomethyl)benzoyl chloride CAS No. 771573-40-1

3-(Aminomethyl)benzoyl chloride

Cat. No.: B1500519
CAS No.: 771573-40-1
M. Wt: 169.61 g/mol
InChI Key: FVTVLRAXPLFXAH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzoyl chloride is a benzoyl chloride derivative substituted with an aminomethyl (-CH₂NH₂) group at the meta position of the aromatic ring. This functional group confers unique reactivity, making the compound valuable in organic synthesis, particularly as an acylating agent or precursor for pharmaceuticals and agrochemicals. Key characteristics include:

  • Reactivity: The acyl chloride group undergoes nucleophilic substitution, enabling reactions with amines, alcohols, or water.
  • Stability: Like other benzoyl chlorides, it is moisture-sensitive, hydrolyzing to benzoic acid derivatives in humid conditions.
  • Applications: Likely used in peptide coupling, polymer synthesis, or as an intermediate for bioactive molecules.

Properties

IUPAC Name

3-(aminomethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTVLRAXPLFXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40664569
Record name 3-(Aminomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771573-40-1
Record name 3-(Aminomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Key Functional Groups Reactivity Profile
3-(Aminomethyl)benzoyl chloride C₈H₇ClNO -COCl, -CH₂NH₂ High (acyl chloride)
3-(Trifluoromethoxy)benzoyl chloride C₈H₄ClF₃O₂ -COCl, -OCF₃ Very High (electron-deficient)
Methyl 3-[(methylamino)methyl]benzoate HCl C₁₀H₁₅ClNO₂ -COOCH₃, -CH₂NHCH₃ Moderate (ester/amine)

Research Findings and Trends

  • Reactivity Trends : Electron-withdrawing groups (e.g., -OCF₃, halogens) enhance the electrophilicity of benzoyl chlorides, accelerating reactions with nucleophiles.
  • Market Dynamics : Fluorinated benzoyl chlorides dominate pharmaceutical applications, driven by demand for metabolic-stable drugs.

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